molecular formula C19H38O3 B14642928 Hexadec-9-en-1-ol;propanoic acid CAS No. 56218-88-3

Hexadec-9-en-1-ol;propanoic acid

Cat. No.: B14642928
CAS No.: 56218-88-3
M. Wt: 314.5 g/mol
InChI Key: IWVWMKGVEGRJPN-UHFFFAOYSA-N
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Description

1.1 Hexadec-9-en-1-ol Hexadec-9-en-1-ol (C₁₆H₃₂O) is a monounsaturated primary alcohol with a 16-carbon chain and a double bond at the 9th position. Its trans-isomer, trans-hexadec-9-en-1-ol (CAS 64437-47-4), has a molecular weight of 240.42 g/mol, a predicted boiling point of 340.0±11.0 °C, and a density of 0.847±0.06 g/cm³ . This compound is structurally related to fatty alcohols and is of interest in fragrance and organic synthesis due to its unsaturated hydrocarbon chain.

1.2 Propanoic Acid Propanoic acid (C₃H₆O₂, CAS 79-09-4) is a short-chain carboxylic acid with a pungent odor, widely used as a food preservative (INS No. 280), antifungal agent, and flavoring compound . It is miscible with water and ethanol and is a key intermediate in microbial metabolism. Its derivatives, such as esters and chlorinated variants, exhibit diverse biological activities, including antimicrobial and flavor-enhancing properties .

Properties

CAS No.

56218-88-3

Molecular Formula

C19H38O3

Molecular Weight

314.5 g/mol

IUPAC Name

hexadec-9-en-1-ol;propanoic acid

InChI

InChI=1S/C16H32O.C3H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17;1-2-3(4)5/h7-8,17H,2-6,9-16H2,1H3;2H2,1H3,(H,4,5)

InChI Key

IWVWMKGVEGRJPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCCCCCCCCO.CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Hexadec-9-en-1-ol with Similar Unsaturated Alcohols

Compound Name Molecular Formula Double Bond Position Key Properties/Applications Sources/Evidence
Hexadec-9-en-1-ol (trans) C₁₆H₃₂O 9 (E) Boiling point: 340°C; fragrance uses
9-Decen-1-ol propanoate C₁₃H₂₄O₂ 9 (Z) LogP: 3.85; used in flavor synthesis
9-Octadecenoic acid (Z) C₁₈H₃₄O₂ 9 (Z) Major component in Hylocereus peel
(Z)-9-Hexadecenal C₁₆H₃₀O 9 (Z) Aldehyde derivative; insect pheromone

Key Findings:

  • Structural Variants : Positional isomers (e.g., 9 vs. 10) and functional group substitutions (alcohols vs. aldehydes/esters) significantly alter physical properties and applications. For example, (Z)-9-Hexadecenal is a pheromone in insects, whereas Hexadec-9-en-1-ol is more relevant in industrial synthesis .
  • Biosynthetic Relevance: 9-Octadecenoic acid derivatives are prevalent in plant extracts, suggesting that unsaturated alcohols and acids share biosynthetic pathways in natural systems .

Propanoic Acid and Related Carboxylic Acids/Esters

Table 2: Propanoic Acid Derivatives in Food, Antimicrobial, and Flavor Contexts

Compound Name Context/Occurrence Concentration/Activity Key Role Sources/Evidence
Propanoic acid Fermented sweet potato flour Antifungal agent Preservation
3-(Methylthio)propanoic acid methyl ester Tainong No. 4 pineapple 622.49 µg·kg⁻¹ Flavor contributor (OAV)
Chlorinated 3-phenylpropanoic acid Marine actinomycetes Selective antimicrobial activity Inhibits E. coli, S. aureus
2-Methyl propanoic acid Horse feces volatiles Detected in 20 mL vials Microbial metabolite
Hexadecanoic acid (palmitic acid) Hylocereus peel extract 25.36% peak area (GC-MS) Antioxidant

Key Findings:

  • Flavor Contributions: Esters like 3-(methylthio)propanoic acid methyl ester dominate pineapple aroma, with odor thresholds as low as 7 µg·kg⁻¹ . Their concentrations vary significantly between pineapple cultivars (e.g., 622.49 µg·kg⁻¹ in Tainong No. 4 vs. 78.06 µg·kg⁻¹ in No. 6) .
  • Antimicrobial Activity: Chlorinated derivatives (e.g., 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid) from marine Streptomyces show selective inhibition against pathogens, highlighting structural tuning for bioactivity .
  • Analytical Challenges: Propanoic acid derivatives in fecal volatiles show detection dependency on vial size and fiber type in HS-SPME-GCMS, emphasizing methodological impacts on reported abundances .

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